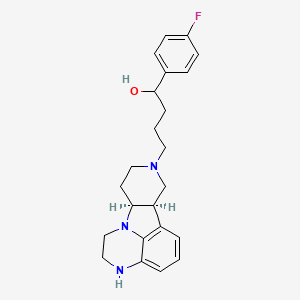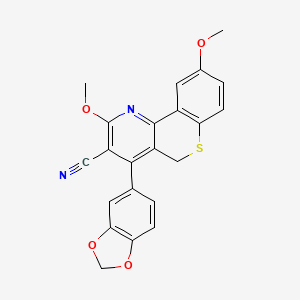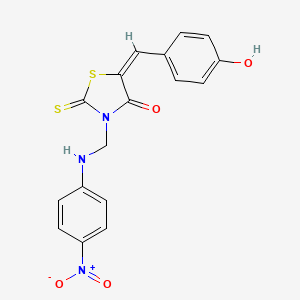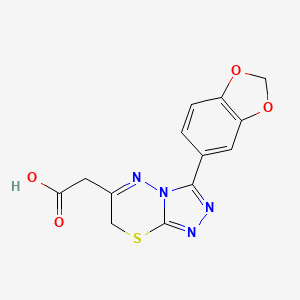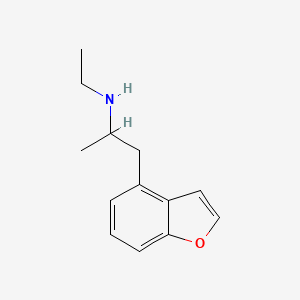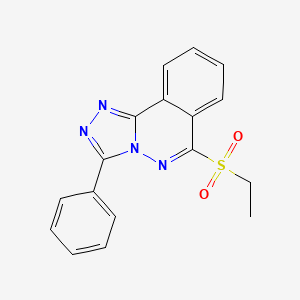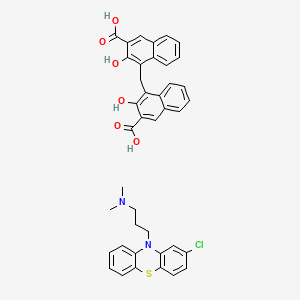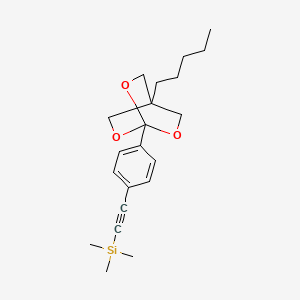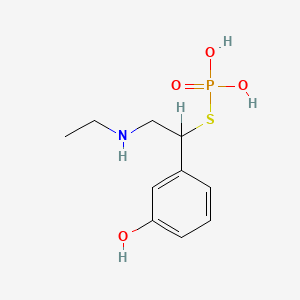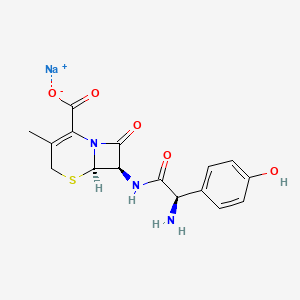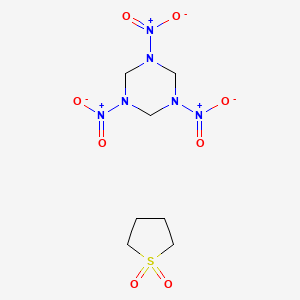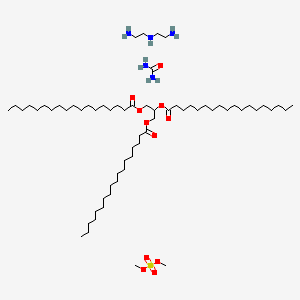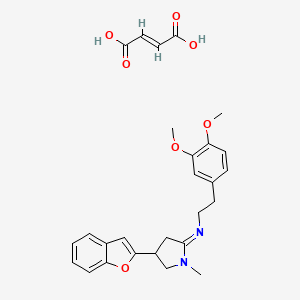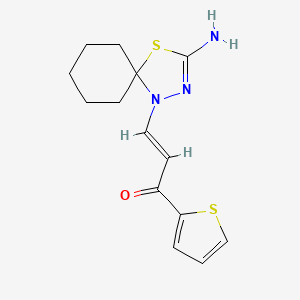
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the amino and thienyl groups via substitution reactions.
- Final functionalization to obtain the desired propenone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thienyl group to sulfoxides or sulfones.
Reduction: Reduction of the propenone moiety to the corresponding alcohol.
Substitution: Nucleophilic substitution at the amino group or the thienyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a candidate for drug development, particularly for its potential biological activity.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one: Similar structure but with a phenyl group instead of a thienyl group.
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-furyl)-2-propen-1-one: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
The uniqueness of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
125810-89-1 |
|---|---|
Molecular Formula |
C14H17N3OS2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-(2-amino-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17N3OS2/c15-13-16-17(14(20-13)7-2-1-3-8-14)9-6-11(18)12-5-4-10-19-12/h4-6,9-10H,1-3,7-8H2,(H2,15,16)/b9-6+ |
InChI Key |
WZFAHYFCSLMIPC-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC2(CC1)N(N=C(S2)N)/C=C/C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CCC2(CC1)N(N=C(S2)N)C=CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


